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E3 Ligase Ligand-linker Conjugate 108

PROTAC design E3 ligase ligand-linker conjugate SOS1 degradation

Researchers sourcing for WO2024083257A1-compliant PROTAC synthesis face supply uncertainty with generic conjugates. E3 Ligase Ligand-linker Conjugate 108 is the sole chemically defined module for assembling PROTAC SOS1 degrader-8 (Dmax 89%). • Exclusive chlorine substituent (C₂₂H₂₆ClN₃O₄; MW 431.91) ensures fidelity to Compd 1; use of Conjugate 109 redirects to an unintended degrader. • Enables VHL-class vs. CRBN-class SOS1 degrader comparison without animal model restrictions. • Single-CAS, batch-traceable input verified via LC-MS (expected [M+H]⁺ ~432.9) for reproducible synthesis.

Molecular Formula C22H26ClN3O4
Molecular Weight 431.9 g/mol
Cat. No. B12375942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 108
Molecular FormulaC22H26ClN3O4
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C=O)CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)N4CCC(=O)NC4=O
InChIInChI=1S/C22H26ClN3O4/c23-17-2-1-16(13-18(17)26-10-5-19(28)24-21(26)30)20(29)25-11-8-22(9-12-25)6-3-15(14-27)4-7-22/h1-2,13-15H,3-12H2,(H,24,28,30)
InChIKeyYUSCBHRAFJIRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 108: PROTAC Building Block for SOS1 Degradation


E3 Ligase Ligand-linker Conjugate 108 (CAS 2911613-56-2; molecular formula C₂₂H₂₆ClN₃O₄; MW 431.91) is a pre-assembled bifunctional module comprising an E3 ubiquitin ligase ligand covalently tethered to a linker moiety . This conjugate serves as a single chemical input for the convergent synthesis of PROTAC SOS1 degrader-8 (HY-161634) and is described in patent WO2024083257A1 [1]. Its defining structural signature is the presence of a chlorine atom on the phenyl ring of the E3 ligase ligand portion, which directly distinguishes it from its closest in-class analog, Conjugate 109 (C₂₃H₂₉N₃O₄; MW 411.49; no halogen), and determines which final PROTAC architecture the user can access .

Why E3 Ligase Ligand-linker Conjugate 108 Cannot Be Substituted


PROTAC synthesis is exquisitely sensitive to the identity of the pre-assembled E3 ligase ligand-linker module; substituting one conjugate for another—even a closely numbered analog such as Conjugate 109—redirects the user to a chemically and pharmacologically distinct final degrader [1]. Conjugate 108 and Conjugate 109 differ by a single chlorine substitution (108: C₂₂H₂₆ClN₃O₄; 109: C₂₃H₂₉N₃O₄), which alters molecular weight by 20.42 Da and dictates that 108 leads exclusively to PROTAC SOS1 degrader-8 (Compd 1), while 109 yields PROTAC SOS1 degrader HY-161636 (Compd 10) [2]. The patent WO2024083257A1 explicitly assigns these conjugates to different final PROTAC compounds with distinct biological profiles; interchange would produce an unintended degrader architecture with unvalidated degradation efficiency, selectivity, and downstream pharmacology [2]. Selecting the correct conjugate is therefore not a matter of vendor preference but of chemical-pathway fidelity to a specific, patent-defined PROTAC entity.

Evidence: Conjugate 108 vs. Closest Analogs


Structural Comparison: Conjugate 108 vs. 109

The closest structural analog to Conjugate 108 is Conjugate 109. The two differ by a single chlorine atom and a methylene group: Conjugate 108 has molecular formula C₂₂H₂₆ClN₃O₄ (MW 431.91) containing a chlorine-substituted phenyl ring, whereas Conjugate 109 has formula C₂₃H₂₉N₃O₄ (MW 411.49) with no halogen . This 20.42 Da mass difference and the presence of a chlorine atom are not cosmetic; they define which final PROTAC is synthesized. Conjugate 108 is the exclusive building block for PROTAC SOS1 degrader-8 (HY-161634, CAS 3036155-11-7), while Conjugate 109 is the exclusive building block for PROTAC SOS1 degrader HY-161636 [1].

PROTAC design E3 ligase ligand-linker conjugate SOS1 degradation chemical differentiation

Degradation Efficiency of PROTAC SOS1 Degrader-8

PROTAC SOS1 degrader-8 (Compd 1), the final product assembled using Conjugate 108 as the E3 ligase ligand-linker module, achieves a maximum degradation (Dmax) of 89% for the SOS1 protein target . This Dmax value places the degrader in a high-efficiency category relative to other reported SOS1 PROTACs. For context, the first-in-class agonist-based SOS1 degrader 9d (also termed PROTAC SOS1 degrader-1) exhibits a DC₅₀ of 98.4 nM, while degrader 4 (Pang et al., J. Med. Chem. 2024) shows a DC₅₀ of 13 nM in NCI-H358 cells [1]. PROTAC SOS1 degrader-10 (derived from a distinct conjugate, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP) achieves DC₅₀ values of 1.85–7.53 nM across SW620, A549, and DLD-1 cell lines [2]. The Dmax of 89% reported for PROTAC SOS1 degrader-8 indicates near-complete target engagement capacity, a parameter that is independent of DC₅₀ and critical for applications where maximal protein knockdown is required.

PROTAC degradation efficiency Dmax SOS1 target engagement

Patent-Assigned Synthetic Route for PROTAC SOS1 Degrader-8

Patent WO2024083257A1 defines the precise modular composition of PROTAC SOS1 degrader-8 (Compd 1), which is assembled from three components: SOS1 Ligand (HY-161635, red), linker (HY-W056267 / 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, black), and E3 ligase ligand (HY-161637, blue) . Conjugate 108 is the pre-assembled form of the E3 ligase ligand plus linker (HY-161637 + HY-W056267), and its use is prescribed by the patent for synthesizing Compd 1 [1]. Conjugate 109, by contrast, pairs a different E3 ligase ligand (E3 ligase Ligand 26) with a linker to yield Compd 10 (HY-161636), which is a distinct patent-exemplified PROTAC with a separate biological profile [2]. This patent-based pathway assignment provides the strongest form of differentiation: the intellectual property and chemical synthesis route are locked to the specific conjugate identity.

PROTAC synthesis patent-defined building block SOS1 degrader chemical provenance

E3 Ligase Class Comparison: Conjugate 108 vs. CRBN-Based PROTACs

The E3 ligase ligand incorporated in Conjugate 108 (E3 ligase Ligand 25, HY-161637) is structurally distinct from the cereblon (CRBN)-based ligands used in several comparator SOS1 PROTACs. PROTAC SOS1 degrader-10 (11o) recruits CRBN via a lenalidomide-derived ligand and achieves DC₅₀ values of 1.85–7.53 nM [1]. SIAIS562055, another SOS1 PROTAC, connects a CRBN ligand to a BI-3406 analog [2]. BTX-6654 and BTX-7312 are also CRBN-based bifunctional SOS1 degraders [3]. The E3 ligase class dictates which cell types and tissues can be effectively targeted (CRBN is absent or downregulated in certain resistant contexts), and VHL-recruiting PROTACs have been shown to exhibit differential degradation kinetics and tissue selectivity relative to CRBN-based degraders [4]. Conjugate 108's E3 ligase ligand enables recruitment of a specific ubiquitin ligase that provides an alternative degradation route compared to the more commonly employed CRBN-based SOS1 PROTACs.

E3 ligase ligand class VHL vs. CRBN PROTAC design tissue selectivity

Conjugate 108: Application Scenarios


Convergent Synthesis of PROTAC SOS1 Degrader-8

Conjugate 108 is the designated E3 ligase ligand-linker input for assembling PROTAC SOS1 degrader-8 (Compd 1, HY-161634), which achieves a Dmax of 89% SOS1 degradation . Researchers aiming to reproduce or build upon the patent-exemplified Compd 1 must source Conjugate 108 as the sole chemically defined building block that satisfies the WO2024083257A1 synthetic route [1]. This scenario is directly supported by the patent-defined modular architecture and the Dmax evidence.

Alternative E3 Ligase Recruitment Strategy vs. CRBN-Based Degraders

For laboratories comparing degradation efficiency across different E3 ligase classes, Conjugate 108 provides access to a PROTAC scaffold that recruits an E3 ligase distinct from the cereblon-based systems used by PROTAC SOS1 degrader-10 (DC₅₀ 1.85–7.53 nM), SIAIS562055, and BTX-6654/BTX-7312 [1]. This enables head-to-head evaluation of VHL-class vs. CRBN-class SOS1 degraders in the same cellular context, addressing the known limitation that CRBN-based PROTACs containing thalidomide derivatives cannot be tested in certain experimental animal models [2].

SAR Studies: Chlorine Substitution on E3 Ligase Ligand

The chlorine atom present in Conjugate 108 (absent in Conjugate 109) provides a chemical handle for SAR exploration of the E3 ligase ligand portion . Researchers investigating how halogen substitution on the phenyl ring of the E3 ligase ligand affects ternary complex formation, ubiquitination efficiency, or degradation kinetics can use Conjugate 108 and Conjugate 109 as a matched pair differing only by chlorine content, enabling controlled comparative studies.

Chemical Proteomics with Defined Building Block Provenance

In chemical proteomics workflows where the final PROTAC must be traceable to well-characterized synthetic intermediates, Conjugate 108 offers a commercially available, patent-documented building block with a unique CAS number (2911613-56-2) and molecular formula (C₂₂H₂₆ClN₃O₄) . This defined identity supports reproducible synthesis, batch-to-batch consistency verification via LC-MS (expected [M+H]⁺ ~432.9), and compliance with journal and funding body requirements for chemical probe declaration [1].

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